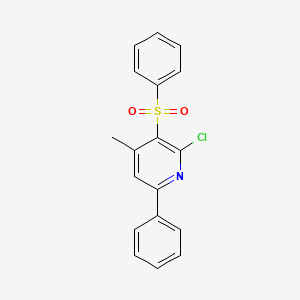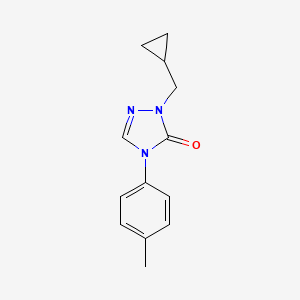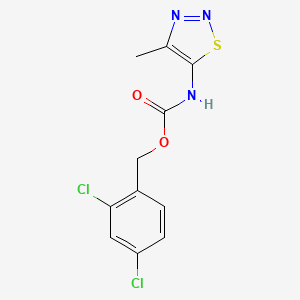![molecular formula C14H17NO3 B3036506 [(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate CAS No. 34622-25-8](/img/structure/B3036506.png)
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Übersicht
Beschreibung
The compound “[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This is a bicyclic structure with a three-membered ring fused to a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its bicyclic structure . The 8-azabicyclo[3.2.1]octane scaffold can undergo various transformations, depending on the reaction conditions and the presence of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure . For instance, its molecular weight is 227.30, and its empirical formula is C12H21NO3 .Wissenschaftliche Forschungsanwendungen
Azelaic Acid: Pharmacological Properties and Therapeutic Efficacy
Azelaic acid, a naturally occurring dicarboxylic acid, has shown effectiveness in treating acne and hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest potential utility in arresting the progression of cutaneous malignant melanoma. The mechanism behind azelaic acid's selective action may involve the inhibition of mitochondrial oxidoreductase activity and DNA synthesis, showcasing a unique therapeutic approach in dermatology and oncology Fitton & Goa, 1991.
Benzoate and Sorbate Salts: Clinical Applications
Benzoate salts, including sodium benzoate, demonstrate clinical efficacy for patients with urea cycle disorders. Emerging studies indicate potential benefits in treating multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. Despite their widespread use as food preservatives, these compounds' roles in therapeutic applications highlight their versatility and importance in medical research Piper & Piper, 2017.
Probiotic and Lactic Acid Bacteria in Detoxification
Research into the detoxification properties of probiotics and lactic acid bacteria against benzo[a]pyrene, a polycyclic aromatic hydrocarbon, reveals their potential in removing carcinogenic contaminants from food. This study underscores the importance of biological detoxification methods in public health and food safety, offering an environmentally friendly and effective strategy for mitigating carcinogenic risks in the food supply Shoukat, 2020.
Cosmetic Preservatives as Therapeutic Agents
Formaldehyde releasers, used as preservatives in cosmetics, are explored for their potential as therapeutic tissue cross-linking agents. This application in corneal and scleral tissue cross-linking could offer new therapeutic strategies for treating various ophthalmological conditions, demonstrating the cross-disciplinary utility of cosmetic ingredients in clinical therapies Babar et al., 2015.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2S,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-12-8-10-6-7-11(15-10)13(12)18-14(17)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11+,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUJYNZOZXKOE-RNJOBUHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2)O)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H](C[C@H]1N2)O)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90471667 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)
![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)
![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)

![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)
![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)
![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)